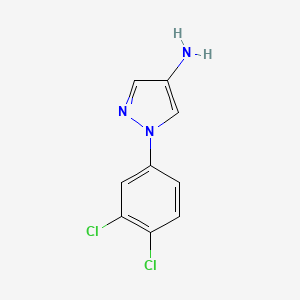

1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2N3 |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)pyrazol-4-amine |

InChI |

InChI=1S/C9H7Cl2N3/c10-8-2-1-7(3-9(8)11)14-5-6(12)4-13-14/h1-5H,12H2 |

InChI Key |

MZUAEJGGVURGOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(C=N2)N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3,4 Dichlorophenyl 1h Pyrazol 4 Amine and Its Analogs

General Strategies for Pyrazole (B372694) Core Synthesis

The formation of the pyrazole ring is a foundational step in the synthesis of the target compound and its analogs. Classical and modern methods provide a robust toolkit for chemists to construct this key heterocyclic scaffold.

Cyclocondensation Reactions (e.g., with hydrazines and 1,3-dicarbonyl compounds, vinyl ketones)

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. beilstein-journals.org This approach, famously known as the Knorr pyrazole synthesis, typically involves the reaction of a hydrazine with a 1,3-dicarbonyl compound (β-diketone). mdpi.comyoutube.com For the synthesis of 1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine, this would involve reacting (3,4-dichlorophenyl)hydrazine (B169366) with a suitable 1,3-dicarbonyl precursor. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

The reaction's versatility allows for the creation of a wide array of substituted pyrazoles. mdpi.com However, a common challenge is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, which can lead to a mixture of two regioisomers. mdpi.comnih.gov Reaction conditions, such as the solvent and catalyst, can be optimized to favor the formation of the desired isomer. nih.gov For instance, conducting the cyclocondensation in aprotic dipolar solvents like N,N-dimethylacetamide can yield better results and regioselectivity compared to traditional protic solvents like ethanol (B145695). nih.gov

Another important class of precursors for cyclocondensation reactions are α,β-unsaturated ketones, also known as vinyl ketones. The reaction of these compounds with hydrazines initially forms pyrazoline intermediates. nih.gov These pyrazolines can then be oxidized in situ or in a separate step to afford the corresponding aromatic pyrazole. nih.gov This method provides an alternative route to the pyrazole core, expanding the range of accessible starting materials.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dielectrophile Type | Intermediate | Product | Ref |

|---|---|---|---|---|

| Arylhydrazine | 1,3-Diketone | Hydrazone | 1-Aryl-3,5-disubstituted pyrazole | mdpi.com |

| Hydrazine | α,β-Unsaturated Ketone | Pyrazoline | Substituted pyrazole (after oxidation) | nih.gov |

Reactions from Aroyl/Acyl-Hydrazines and Aryl/Hydrazines

Arylhydrazines are fundamental building blocks for the Knorr synthesis and related cyclocondensations, as described above. The synthesis of this compound would necessitate the use of (3,4-dichlorophenyl)hydrazine. This key intermediate is typically prepared from the corresponding aniline, 3,4-dichloroaniline, through diazotization followed by reduction.

While less common as direct starting materials for the pyrazole ring formation itself, acylhydrazines (R-CO-NHNH2) serve as valuable precursors in multi-step syntheses. For example, an acylhydrazine can be condensed with a suitable carbonyl compound to form an acylhydrazone. This intermediate can then undergo further transformations and cyclization reactions to yield pyrazole derivatives. For instance, a pyrazole ester can be treated with hydrazine monohydrate to form a pyrazole acylhydrazide, which can then be reacted with aldehydes to form pyrazole acylhydrazones, demonstrating the utility of the acylhydrazine moiety in functionalizing a pre-formed pyrazole ring.

Specific Routes to Aminopyrazole Derivatives

Once the 1-(3,4-dichlorophenyl)pyrazole core is established, the next critical step is the introduction of the amino group at the C4 position. Several methodologies can be employed to achieve this transformation.

Amination Reactions (e.g., with ammonium (B1175870) hydroxide)

Direct amination of a C-H bond on a pre-formed pyrazole ring is a challenging but attractive strategy. Modern synthetic methods have explored transition metal-catalyzed C-H activation/amination pathways. While direct amination of the pyrazole C4-H bond with ammonium hydroxide (B78521) is not a commonly reported method, related processes offer insight into potential routes. For example, copper-promoted direct coupling of C-H and N-H bonds has been used for the dimerization of 5-aminopyrazoles, indicating that C-H activation on the pyrazole ring is feasible. mdpi.comnih.gov

A more conventional approach would involve starting with a functionalized pyrazole, such as a 4-halopyrazole (e.g., 4-bromo-1-(3,4-dichlorophenyl)-1H-pyrazole). This halo-substituted intermediate could then potentially undergo a copper-catalyzed amination reaction using ammonium hydroxide as the nitrogen source, analogous to well-established methods for the synthesis of primary arylamines from aryl halides. researchgate.net This method avoids the need for protecting groups and uses a readily available and inexpensive source of ammonia (B1221849). researchgate.netrsc.org

Reductive Amination of Pyrazole Carbaldehydes

A robust and widely used method for preparing amines is the reductive amination of a carbonyl compound. This strategy can be effectively applied to the synthesis of 4-aminopyrazoles. The synthesis begins with the corresponding 1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde. This aldehyde can be prepared through methods such as the Vilsmeier-Haack reaction on the corresponding pyrazole precursor.

The pyrazole-4-carbaldehyde is then reacted with an amine source, such as ammonia or a protected amine like hydroxylamine, in the presence of a reducing agent. The reaction proceeds via the initial formation of an imine or oxime intermediate, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) being a particularly mild and effective option for direct reductive amination with various amines.

Table 2: Key Steps in Reductive Amination Pathway

| Starting Material | Reagents | Intermediate | Final Product |

|---|

This method is highly versatile and is a common strategy for introducing aminoalkyl groups onto heterocyclic rings. For the specific synthesis of this compound, a precursor that allows for the formation of a C4-amino group rather than a C4-aminomethyl group would be required, such as starting from a 4-nitropyrazole and reducing it, or using a Curtius, Hofmann, or Lossen rearrangement of a pyrazole-4-carboxylic acid derivative.

Nucleophilic Substitution Reactions on Pyrazole Rings

Nucleophilic aromatic substitution (SNAr) provides another viable pathway to introduce an amino group onto the pyrazole ring. This method requires a pyrazole substrate equipped with a good leaving group, typically a halogen, at the desired position (C4).

The synthesis would start with a 4-halo-1-(3,4-dichlorophenyl)-1H-pyrazole. This compound is then treated with a nucleophilic source of nitrogen, such as ammonia, ammonium hydroxide, or an amide anion. libretexts.org The reaction mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, proceeding through a high-energy intermediate (Meisenheimer complex), followed by the expulsion of the halide ion to yield the 4-aminopyrazole product.

The success of SNAr reactions is often dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. While the pyrazole ring itself is electron-rich, the specific electronic properties can influence reactivity. The reaction of halogenoalkanes with ammonia often leads to multiple substitutions, producing mixtures of primary, secondary, and tertiary amines. chemguide.co.uk To achieve selective formation of the primary amine in the case of a halopyrazole, a large excess of ammonia is typically used to ensure the nucleophile is ammonia rather than the more nucleophilic primary amine product. chemguide.co.uk

Utilizing Specific Precursors (e.g., 3-oxo-3-(pyrrol-2-yl)-propanenitrile)

The construction of the aminopyrazole core often relies on the reaction between a hydrazine derivative and a 1,3-dielectrophilic compound, such as a β-ketonitrile. The choice of these precursors is crucial for defining the substituent groups on the final pyrazole ring.

One of the most common and direct methods for synthesizing 3(5)-aminopyrazoles involves the condensation of hydrazines with β-ketonitriles. chim.it The reaction mechanism initiates with a nucleophilic attack of the hydrazine on the ketone's carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the aminopyrazole ring after tautomerization. chim.it

A specific example of this methodology involves the use of 3-oxo-3-(pyrrol-2-yl)propanenitrile as a precursor. In a documented synthetic pathway, this compound is first reacted with trichloroacetonitrile (B146778) to produce an intermediate enamine. beilstein-journals.org Subsequent treatment of this enamine with hydrazine hydrate (B1144303) facilitates the cyclization reaction, ultimately yielding 5-amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile. beilstein-journals.org This highlights how a specifically chosen β-ketonitrile, in this case bearing a pyrrole (B145914) moiety, can be used to synthesize a correspondingly substituted aminopyrazole.

To synthesize the target compound, this compound, or its analogs, a similar strategy would employ (3,4-dichlorophenyl)hydrazine as the hydrazine component, reacting it with a suitable β-ketonitrile precursor designed to place an amino group at the C4 position of the resulting pyrazole.

Table 1: Synthesis of an Aminopyrazole using a Specific β-Ketonitrile Precursor Data sourced from scientific literature.

| Precursor 1 | Precursor 2 | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 3-oxo-3-(pyrrol-2-yl)propanenitrile | Trichloroacetonitrile | Enamine intermediate | 5-amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile (after treatment with hydrazine hydrate) | beilstein-journals.org |

Advanced Synthetic Techniques

Modern synthetic chemistry employs various advanced techniques to improve reaction conditions, increase yields, and promote green chemistry principles. Sonication and multi-component reactions are two such approaches that have been successfully applied to the synthesis of pyrazole derivatives.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. High-power ultrasound induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This energy source can dramatically enhance reaction rates and yields, often under milder conditions than conventional heating.

Ultrasound irradiation serves as a valuable alternative for processes that benefit from milder conditions. nih.gov In the context of pyrazole synthesis, sonication has been used to facilitate multi-component reactions efficiently. For example, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through a catalyst-free, four-component reaction involving ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile (B47326) in water, yielding excellent results under ultrasonic irradiation.

This technique offers a greener approach by often reducing reaction times, lowering energy consumption, and enabling the use of environmentally benign solvents like water.

Table 2: Example of Sonication-Assisted Pyrazole Synthesis Data sourced from scientific literature.

| Reaction Type | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Four-component synthesis of pyrano[2,3-c]pyrazoles | Ethyl acetoacetate, Aromatic aldehydes, Hydrazine monohydrate, Malononitrile | Ultrasonic irradiation, Water, Catalyst-free | High efficiency, Environmentally friendly (green chemistry) | wikipedia.org |

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants. This approach is highly valued for its efficiency, atom economy, and operational simplicity, as it reduces the number of synthetic steps and purification procedures compared to traditional linear syntheses. researchgate.net

The synthesis of pyrazole derivatives is well-suited to MCR strategies. A common and effective MCR for producing highly substituted pyrazoles involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. wikipedia.orgresearchgate.net The reaction sequence typically proceeds through a series of condensations and cyclizations to rapidly build the complex pyrazole scaffold. wikipedia.org For instance, the taurine-catalyzed four-component reaction of various aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water at 80°C has been shown to afford 1,4-dihydropyrano[2,3-c]pyrazoles in high yields. researchgate.net

These MCRs offer a versatile and powerful platform for generating libraries of structurally diverse pyrazoles, including analogs of this compound, by systematically varying the individual components. The modular nature of MCRs allows for the efficient synthesis of a broad range of functionalized pyrazoles for various applications. chemicalbook.com

Table 3: Examples of Multi-component Reactions for Pyrazole Synthesis Data sourced from scientific literature.

| Number of Components | Reactants | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Four | (Hetaryl)aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine / Water | 1,4-Dihydropyrano[2,3-c]pyrazoles | researchgate.net |

| Four | Aldehyde, Malononitrile, β-ketoester, Hydrazine hydrate | Piperidine / Water | Pyrano[2,3-c]pyrazole derivatives | researchgate.net |

| Three | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | chemicalbook.com |

Computational and Theoretical Investigations of 1 3,4 Dichlorophenyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. Density Functional Theory (DFT) is a particularly prominent method used for its balance of accuracy and computational efficiency in studying systems like pyrazole (B372694) derivatives. researchgate.netnih.gov

Electronic structure analysis provides insight into the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comnih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Geometrical Parameters for a Pyrazole Derivative Core Structure Note: This table presents typical data for related pyrazole structures as determined by DFT calculations and is for illustrative purposes.

| Parameter | Typical Calculated Value |

|---|---|

| C-N (pyrazole ring) Bond Length | 1.32 - 1.39 Å |

| N-N (pyrazole ring) Bond Length | 1.35 - 1.38 Å |

| C-C (pyrazole ring) Bond Length | 1.38 - 1.42 Å |

| C-Cl (phenyl ring) Bond Length | ~1.75 Å |

| C-N-N (pyrazole ring) Bond Angle | 104° - 112° |

| N-N-C (pyrazole ring) Bond Angle | 106° - 110° |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to the different normal modes of the molecule, researchers can assign the peaks observed in experimental spectra. nih.gov DFT calculations are effective for this purpose, and the calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. nih.govresearchgate.net

For 1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine, key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the aromatic and pyrazole rings, C=C and C-N stretching within the rings, and the characteristic C-Cl stretching of the dichlorophenyl group. The C-Cl stretching mode is typically observed in the 850-550 cm⁻¹ region of the vibrational spectrum. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups Note: This table shows typical frequency ranges for functional groups found in the target molecule, based on computational and experimental studies of related compounds.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyrazole Ring C=N | Stretching | 1550 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 550 - 850 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.govamazonaws.com

In molecular docking studies, the ligand, this compound, would be placed into the binding site of a target protein. The simulation then explores various binding poses, evaluating each based on a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower binding energy suggests a more stable ligand-receptor complex.

The predicted binding mode reveals the specific interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: Typically involving the amine group (N-H) of the ligand acting as a hydrogen bond donor.

Hydrophobic Interactions: The dichlorophenyl ring is a key contributor to these interactions with nonpolar residues in the protein's binding pocket.

Pi-Pi Stacking: Aromatic systems like the pyrazole and dichlorophenyl rings can engage in stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. researchgate.net

Studies on similar pyrazole derivatives have shown their potential to act as inhibitors for various protein targets, including receptor tyrosine kinases and protein kinases. nih.govnih.gov

Following the docking simulation, the resulting poses are analyzed to model the detailed ligand-receptor interactions. Visualization software is used to examine the precise orientation of the ligand within the active site and its proximity to key amino acid residues. This modeling helps to rationalize the binding affinity and selectivity of the compound. For instance, the 3,4-dichloro substitution pattern on the phenyl ring can dictate specific hydrophobic interactions or halogen bonds that may not be possible with other substitution patterns. The amine group at the 4-position of the pyrazole ring is a potential site for crucial hydrogen bonding that anchors the ligand in the binding pocket. nih.gov This detailed interaction modeling is vital for structure-based drug design, where modifications to the ligand can be proposed to enhance binding affinity and specificity. nih.gov

In Silico Predictions for Molecular Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the discovery process, reducing the likelihood of late-stage failures. Various computational models are available to calculate key physicochemical properties. researchgate.netresearchgate.net

For this compound, these models can predict properties such as:

Lipophilicity (LogP): An indicator of a molecule's solubility in lipids versus water, which affects its ability to cross cell membranes.

Molecular Weight (MW): A fundamental property influencing diffusion and transport.

Topological Polar Surface Area (TPSA): Correlates with a molecule's transport properties, including intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Donors and Acceptors: These counts are critical for solubility and binding interactions.

These calculated properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound. researchgate.net

Table 3: Predicted In Silico Molecular Properties for this compound Note: These values are estimations based on the chemical structure and common computational algorithms. Actual values may vary.

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Formula | C₉H₇Cl₂N₃ | N/A |

| Molecular Weight | 228.08 g/mol | ≤ 500 |

| LogP (octanol/water) | ~2.5 - 3.0 | ≤ 5 |

| Hydrogen Bond Donors | 2 (from -NH₂) | ≤ 5 |

| Hydrogen Bond Acceptors | 3 (from N atoms) | ≤ 10 |

| Topological Polar Surface Area (TPSA) | ~54 Ų | ≤ 140 Ų |

Pharmacokinetic Parameter Estimation Methodologies (e.g., ADME prediction)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery and development. In silico, or computational, methods provide a rapid and cost-effective approach to estimate the pharmacokinetic profile of a compound, helping to identify potential liabilities before significant resources are invested in synthesis and experimental testing. For the compound this compound, while specific experimental data is not widely available in public literature, its ADME properties can be predicted using various computational models and software.

These predictive models are built upon large datasets of experimentally determined properties of diverse chemical structures. By analyzing the physicochemical characteristics of a molecule, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bond donors and acceptors, algorithms can estimate its likely behavior in the human body.

Detailed computational analyses of pyrazole derivatives, a class to which this compound belongs, have been a subject of interest in medicinal chemistry. In silico studies on similar compounds often involve the use of software like SwissADME, pkCSM, or other proprietary platforms that calculate a range of pharmacokinetic parameters. These tools help in assessing the "drug-likeness" of a molecule based on established rules such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds.

While specific research findings detailing the comprehensive ADME profile of this compound are not available, a hypothetical predictive table based on common computational tools for similar pyrazole structures is presented below to illustrate the type of data generated in such an investigation.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 244.09 g/mol | Adheres to Lipinski's rule (<500 g/mol), favoring good absorption. |

| logP (Lipophilicity) | 2.85 | Within the optimal range for oral bioavailability (Lipinski's rule: ≤5). |

| Topological Polar Surface Area (TPSA) | 54.9 Ų | Suggests good intestinal absorption and cell permeability (typically <140 Ų). |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5), indicating favorable membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Within the acceptable range of Lipinski's rule (≤10). |

| Aqueous Solubility (logS) | -3.5 | Indicates moderate solubility. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound may be able to cross the BBB. |

| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions via this major metabolic enzyme. |

| P-glycoprotein Substrate | No | Less likely to be subject to active efflux from cells. |

It is crucial to note that these are theoretical predictions and require experimental validation. The actual pharmacokinetic behavior of this compound could differ. Such computational screening is a foundational step, guiding further experimental investigation into the compound's potential as a therapeutic agent.

Reactivity and Chemical Transformations of 1 3,4 Dichlorophenyl 1h Pyrazol 4 Amine Analogues

Electrophilic Substitution Patterns at the Pyrazole (B372694) Core (e.g., Position 4)

The pyrazole ring is an aromatic heterocycle that readily undergoes electrophilic substitution reactions. rrbdavc.orgnih.gov The position of this attack is highly regioselective. Within the pyrazole scaffold, electrophilic addition occurs preferentially at the C4 position. nih.govnih.govpharmaguideline.com This preference is due to the electronic distribution within the ring, where the C4 position is the most electron-rich carbon. An electrophilic attack at the C3 or C5 positions would proceed through a highly unstable intermediate with a positive charge on an azomethine nitrogen, making this pathway energetically unfavorable. rrbdavc.org

While the parent compound , 1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine, already has a substituent at the C4 position, this inherent reactivity pattern is fundamental to its analogues where the C4 position is unsubstituted. The presence of electron-donating groups on the ring can further enhance the nucleophilicity of the pyrazole system and promote electrophilic substitution. researchgate.net

Table 1: Common Electrophilic Substitution Reactions at the C4-Position of the Pyrazole Core

| Reaction | Reagent | Product |

|---|---|---|

| Nitration | Conc. HNO₃ / H₂SO₄ | 4-Nitropyrazole derivative |

| Halogenation | Br₂ or Cl₂ | 4-Halopyrazole derivative |

| Sulfonation | Fuming H₂SO₄ | Pyrazole-4-sulfonic acid |

This table represents the general reactivity pattern for pyrazole analogues susceptible to electrophilic substitution at the C4 position.

Nucleophilic Attack Susceptibility (e.g., Positions 3 and 5)

In contrast to electrophilic substitution, the pyrazole ring exhibits susceptibility to nucleophilic attack at the C3 and C5 positions. nih.govnih.gov This reactivity is a consequence of the electron-withdrawing effect of the two adjacent nitrogen atoms, which reduces the electron density at these carbon atoms, rendering them electrophilic. pharmaguideline.comresearchgate.net This characteristic distribution of electron density, with nucleophilic character at C4 and electrophilic character at C3 and C5, is a key feature of pyrazole chemistry. nih.gov The presence of strong electron-withdrawing groups on the ring can further enhance the susceptibility of positions 3 and 5 to nucleophilic attack.

Reactions Involving the Amine Group (e.g., Acylation, Condensation)

The 4-amino group in this compound analogues is a primary nucleophilic center and participates in a variety of chemical transformations characteristic of aromatic amines.

Acylation: The amine group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and for the synthesis of more complex molecules. For instance, coupling 4-nitropyrazole-3-carboxylic acid with amines, followed by reduction, is a strategy used in the synthesis of related amide derivatives. mdpi.com

Condensation: The 4-amino group can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). ekb.eg This reaction is often a crucial step in the synthesis of larger, more complex heterocyclic systems. The initial nucleophilic attack of the amine onto the carbonyl carbon is typically followed by dehydration to yield the C=N double bond. nih.gov

Table 2: Representative Reactions of the 4-Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(Pyrazol-4-yl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-(Pyrazol-4-yl)benzenesulfonamide |

| Condensation | Benzaldehyde (C₆H₅CHO) | N-Benzylidene-pyrazol-4-amine (Schiff Base) |

Cyclization and Ring Fusion Reactions to Form Derived Heterocycles (e.g., Pyrazolopyrimidines)

4-Aminopyrazole derivatives are exceptionally valuable building blocks for the synthesis of fused heterocyclic systems, most notably pyrazolopyrimidines. nih.gov This is due to the presence of two nucleophilic centers—the exocyclic 4-amino group and one of the endocyclic ring nitrogens (typically N1)—which can react with bifunctional electrophiles. chim.it

The reaction of a 4-aminopyrazole with a 1,3-dielectrophile, such as a β-diketone, α,β-unsaturated ketone, or β-ketoester, leads to a cyclocondensation reaction that forms the pyrimidine (B1678525) ring fused to the pyrazole core. chim.it For example, 5-amino-1-(substituted-phenyl)-1H-pyrazole-4-carbonitrile can be treated with reagents like triethylorthoformate followed by an amine to construct the pyrazolo[3,4-d]pyrimidine skeleton. ekb.eg These fused systems are of significant interest in medicinal chemistry. nih.govnih.gov

Table 3: Synthesis of Fused Heterocycles from 4-Aminopyrazole Analogues

| 1,3-Dielectrophilic Reagent | Resulting Fused Heterocycle |

|---|---|

| β-Diketone (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine (B1248293) |

| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrazolopyrimidinone |

| Malononitrile (B47326) | Aminopyrazolopyridine |

Stability and Transformation in Different Chemical Environments (e.g., protic solvents, oxidizing/reducing agents)

The stability of this compound analogues is generally robust, though specific conditions can lead to transformations.

Oxidizing/Reducing Agents: The pyrazole ring itself is relatively resistant to oxidation, although aggressive oxidizing agents can lead to ring cleavage. pharmaguideline.com Side chains attached to the ring are more susceptible to oxidation. Conversely, the pyrazole ring is also stable under many catalytic and chemical reducing conditions. pharmaguideline.com However, substituents on the ring, such as a nitro group, can be readily reduced without affecting the core heterocycle. The 4-amino group, like other aromatic amines, can be sensitive to oxidation.

Chemical Stability: The dichlorophenyl group is chemically stable and generally unreactive under common synthetic conditions. The C-N bond connecting it to the pyrazole is robust. The 4-amino group can undergo diazotization upon treatment with nitrous acid, a reaction that can be used for further functionalization.

Structure Activity Relationship Sar Studies of Pyrazole 4 Amine Derivatives

General Principles of Substituent Effects on Pyrazole (B372694) Activity

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov These substituents modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its pharmacokinetic and pharmacodynamic behavior. rsc.org

Generally, the pyrazole ring acts as a versatile scaffold that can be functionalized at various positions. The nitrogen atoms within the ring can act as hydrogen bond acceptors, while an N-H group can serve as a hydrogen bond donor, facilitating interactions with biological targets. nih.gov

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density of the pyrazole ring. This influences the pKa of the molecule and its ability to participate in crucial interactions, such as hydrogen bonding and π-π stacking, with receptor sites. nih.govnih.gov

Steric Factors: The size and shape of substituents play a critical role in determining how well the molecule fits into the binding pocket of a target protein. Bulky groups can either create favorable van der Waals interactions or cause steric hindrance that prevents optimal binding. nih.gov

Influence of Substitution at N1 Position

The substituent at the N1 position of the pyrazole ring is a critical determinant of the compound's biological activity and selectivity. A wide variety of substituents, including alkyl, aryl, and heteroaryl groups, have been explored at this position. nih.govresearchgate.net

For many classes of pyrazole-based inhibitors, an N1-aryl substituent is a common feature. nih.gov The nature of this aryl group and its substitution pattern can profoundly impact the compound's potency and selectivity. The phenyl group, as seen in 1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine, often serves to anchor the molecule within a hydrophobic pocket of the target protein. mdpi.com The orientation of this phenyl ring relative to the pyrazole core is crucial for optimal interaction. nih.gov

In the development of kinase inhibitors, for example, the N1-substituent is often directed towards the solvent-exposed region of the ATP-binding site, and modifications at this position can be used to fine-tune the compound's properties without disrupting the core binding interactions. nih.gov Studies have shown that both electron-donating and electron-withdrawing substituents on the N1-phenyl ring can be beneficial for activity, depending on the specific biological target. nih.gov

Role of Substituents on the Phenyl Ring (e.g., 3,4-Dichlorophenyl)

The substitution pattern on the N1-phenyl ring is a key factor in modulating the pharmacological profile of N-aryl pyrazole derivatives. The presence of halogen atoms, such as in the 3,4-dichlorophenyl group of the title compound, is a common strategy in medicinal chemistry to enhance potency and influence selectivity. nih.govnih.gov

The 3,4-dichloro substitution pattern has several effects:

Increased Lipophilicity: The chlorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and interact with hydrophobic binding pockets.

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electronic properties of the phenyl ring and, consequently, the entire molecule. This can influence the strength of interactions with the target protein.

Steric Influence: The presence of two chlorine atoms at the 3 and 4 positions provides specific steric bulk that can promote a favorable binding conformation and create specific interactions within the active site of a receptor or enzyme. nih.gov

In a series of pyrazole derivatives designed as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), 2,4-dichloro analogues were found to be more potent than their corresponding 2,4-dichloro-5-fluoro counterparts, highlighting the specific role of the chlorine substitution pattern. nih.gov Similarly, in another study, 3,4-dichloro-substituted pyrazole derivatives were synthesized and showed notable biological activity. nih.gov The table below illustrates the impact of different phenyl ring substitutions on the inhibitory activity of pyrazole derivatives against various targets.

| Compound | Target | N1-Phenyl Substitution | Activity (IC50) | Reference |

|---|---|---|---|---|

| Derivative 1 | BCR-ABL Kinase | Unsubstituted Phenyl | Moderate Activity | nih.gov |

| Derivative 2 | BCR-ABL Kinase | 4-Methylphenyl | Improved Activity | nih.gov |

| Derivative 3 | TNAP | 2,4-Dichlorophenyl | 0.50 µM | nih.gov |

| Compound 7a | BCR-ABL Kinase | Specific complex benzamide | 14.2 nM | nih.gov |

Impact of the Pyrazol-4-amine Moiety on Biological Mechanisms

The amino group at the C4 position of the pyrazole ring is a crucial functional group that often plays a direct role in the biological mechanism of action. nih.gov This moiety can act as a key hydrogen bond donor, forming critical interactions with amino acid residues in the binding site of a target protein. nih.gov

In many kinase inhibitors, for example, the pyrazol-4-amine scaffold serves as a "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region. nih.gov This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket. The position and orientation of this amino group are therefore critical for potent inhibitory activity.

Stereochemical and Conformational Aspects Affecting Activity

The three-dimensional structure of pyrazole derivatives is a key determinant of their biological activity. Stereochemical and conformational factors, such as the relative orientation of the N1-phenyl ring and the pyrazole core, can significantly impact binding affinity. rsc.org

Restricted rotation around the N-C bond connecting the pyrazole and the phenyl ring can lead to distinct, energetically favorable conformations. mdpi.com The preferred conformation is the one that allows for optimal interactions with the target's binding site while minimizing steric clashes. The substituents on both the pyrazole and the phenyl ring influence this rotational barrier and the resulting conformational preference.

For N-aryl pyrazoles, a non-planar conformation is often observed, where the two rings are twisted relative to each other. The degree of this twist can affect the molecule's ability to fit into a binding pocket. In some cases, a more planar conformation is favored to maximize π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine in the active site. nih.gov Molecular modeling and X-ray crystallography are often used to study these conformational aspects and guide the design of more potent and selective inhibitors. mdpi.com

Modulation of Selectivity and Potency through Structural Modifications

Systematic structural modifications of the pyrazole-4-amine scaffold are a common strategy to optimize potency and selectivity for a specific biological target. researchgate.netnih.gov By altering substituents at various positions, medicinal chemists can fine-tune the interactions between the compound and its target, while simultaneously minimizing off-target effects. mdpi.com

Key areas for modification include:

The N1-phenyl ring: As discussed, altering the substitution pattern on this ring can modulate lipophilicity, electronic properties, and steric fit, leading to significant changes in potency and selectivity. frontiersin.org

The pyrazole core: Substitution at the C3 and C5 positions of the pyrazole ring can be used to probe additional binding pockets and introduce new interactions. For example, adding a bulky group at C3 might enhance selectivity for a kinase with a larger binding pocket. nih.gov

The C4-amino group: While often essential for binding, this group can be further functionalized to explore additional interactions or to modify the compound's physicochemical properties.

The following table presents examples of how structural modifications on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a related scaffold, impacted their inhibitory potency against the DPP-4 enzyme, demonstrating the principles of modulating activity.

| Compound | Core Scaffold | Key Modification | DPP-4 IC50 (nM) | Reference |

|---|---|---|---|---|

| b2 | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | - | 79 | nih.gov |

| d1 | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Scaffold modification | 49 | nih.gov |

| c24 | Pyrazolo[1,5-a]pyrimidine | Scaffold hopping and fragment-based design | 2 | nih.gov |

| Alogliptin (Reference) | Piperidine-dione | - | 4 | nih.gov |

Through such iterative cycles of design, synthesis, and biological evaluation, pyrazole-4-amine derivatives can be optimized to yield highly potent and selective agents for a variety of therapeutic targets. researchgate.net

Coordination Chemistry of 1 3,4 Dichlorophenyl 1h Pyrazol 4 Amine and Pyrazolyl Amine Ligands

Ligand Design and Synthesis for Metal Complexation

The design of pyrazolyl amine ligands for metal complexation is a strategic process aimed at creating molecules with specific coordination properties. The synthesis typically involves multi-step procedures to build the pyrazole (B372694) core and introduce the desired functional groups. For ligands like 1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine, the synthesis would involve the reaction of a substituted hydrazine (B178648) (e.g., 3,4-dichlorophenylhydrazine) with a suitable three-carbon precursor to form the pyrazole ring, followed by the introduction or modification of the amine group at the 4-position. nih.govnih.gov

The inclusion of the 3,4-dichlorophenyl substituent on the pyrazolic nitrogen is a deliberate design choice. This group influences the ligand's properties in several ways:

Electronic Effects: The chlorine atoms are electron-withdrawing, which reduces the electron density on the pyrazole ring and can affect the donor strength of the pyrazolic nitrogen atom.

Steric Hindrance: The phenyl group introduces steric bulk, which can influence the geometry of the resulting metal complexes and the accessibility of the metal center.

Solubility: The phenyl group can enhance the solubility of both the free ligand and its metal complexes in organic solvents.

By modifying the substituents on the pyrazole ring or the amine group, a wide variety of ligands can be synthesized to fine-tune the electronic and steric environment around a coordinated metal ion. jchemlett.com

Coordination Modes and Geometries

Pyrazolyl amine ligands are versatile in their coordination behavior, capable of adopting various modes and forming complexes with different geometries. The specific coordination is influenced by the ligand's structure, the nature of the metal ion, and the reaction conditions.

The primary coordination mechanism for ligands such as this compound involves the nitrogen atoms from both the pyrazole ring and the amine group. The pyrazole ring contains two nitrogen atoms; the N2 atom (the one not bonded to the phenyl group) possesses a lone pair of electrons and typically acts as the primary donor site from the ring. researchgate.net

The amine group (-NH₂) at the 4-position provides a second nitrogen donor atom. Together, the pyrazolic N2 and the amine nitrogen can act as a bidentate N,N'-chelating ligand, forming a stable six-membered ring with the metal center. This chelation effect significantly enhances the stability of the resulting metal complex compared to monodentate ligands.

Pyrazolyl amine ligands most commonly form mononuclear complexes, where a single metal ion is coordinated by one or more ligand molecules. nih.gov For a ligand like this compound, a typical mononuclear complex might have the formula [M(L)₂X₂], where M is a divalent metal ion (e.g., Co²⁺, Cu²⁺, Zn²⁺), L is the pyrazolyl amine ligand, and X is an anion like chloride or nitrate. researchgate.net The geometry of such complexes can be tetrahedral, square planar, or octahedral, depending on the metal ion and its coordination number. nih.gov

While simple pyrazolyl amines tend to form mononuclear species, the pyrazole moiety is well-known for its ability to bridge metal centers. If the pyrazole's N1-proton is removed (forming a pyrazolate), the ligand can bridge two metal ions, leading to the formation of dinuclear or polynuclear complexes. nih.gov Ligands designed with multiple pyrazolyl units can also readily form multinuclear structures. researchgate.net

Characterization of Metal Complexes

The structural and electronic properties of metal complexes formed with pyrazolyl amine ligands are investigated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the C=N and N-H bonds in the complex compared to the free ligand indicates the involvement of the pyrazolic and amine nitrogens in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. A shift in the signals of the protons and carbons near the donor nitrogen atoms upon complexation confirms coordination. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which can help determine the coordination geometry around the metal center. mocedes.org

Elemental Analysis and Mass Spectrometry: These methods are used to determine the stoichiometry and confirm the composition of the synthesized complexes.

| Technique | Observed Change Upon Complexation | Information Gained |

| IR Spectroscopy | Shift in ν(C=N) and ν(N-H) bands | Confirmation of N-donor atom coordination |

| NMR Spectroscopy | Downfield shift of proton signals near N-donors | Ligand coordination in solution |

| UV-Vis Spectroscopy | Appearance of new d-d or charge-transfer bands | Coordination geometry and electronic structure |

| X-ray Diffraction | Precise atomic coordinates | Definitive solid-state structure and geometry |

Influence of Peripheral Functional Groups on Coordination Properties

Peripheral functional groups, such as the 3,4-dichlorophenyl substituent in this compound, play a crucial role in modifying the coordination properties of the ligand. These groups can exert both electronic and steric effects.

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring decreases the basicity of the pyrazole's N2 donor atom. This can weaken the metal-ligand bond compared to ligands with electron-donating groups. However, this electronic modulation can be beneficial in applications like catalysis, where fine-tuning the metal center's electrophilicity is important. nih.gov

Research Applications of Pyrazolyl Amine Metal Complexes (e.g., catalysis, nanoparticle synthesis)

Metal complexes derived from pyrazolyl amine and related pyrazole-based ligands are explored for a variety of research applications, primarily in catalysis and materials science.

Catalysis: Pyrazole-based metal complexes have emerged as effective catalysts for a range of organic transformations. The ability to systematically modify the ligand's steric and electronic properties allows for the rational design of catalysts with desired activity and selectivity. nih.gov These complexes have been investigated for oxidation reactions, carbon-carbon coupling reactions, and polymerization processes. researchgate.net For instance, cobalt complexes with pyrazole-containing ligands have shown catalytic activity in oxygen evolution reactions (OER), which are crucial for water splitting. rsc.org

Nanoparticle Synthesis: Metal complexes can serve as precursors for the synthesis of metal or metal oxide nanoparticles. The controlled decomposition of a pyrazolyl amine complex can yield nanoparticles with specific sizes and morphologies. The ligand's structure can influence the growth and stabilization of the nanoparticles during the synthesis process.

| Application Area | Role of Pyrazolyl Amine Complex | Example Research Finding |

| Homogeneous Catalysis | Provides a tunable environment for the metal center | Cobalt-pyrazole complexes used as bifunctional catalysts for oxygen evolution and reduction reactions. rsc.org |

| Oxidation Reactions | Act as catalysts for the oxidation of substrates like catechols | In situ formed Cu(II) and Co(II) pyrazole complexes effectively catalyze the oxidation of 2-aminophenol. researchgate.net |

Supramolecular Chemistry of 1 3,4 Dichlorophenyl 1h Pyrazol 4 Amine and Pyrazole Derivatives

Hydrogen Bonding Interactions and Motifs

The pyrazole (B372694) ring is an exceptional building block, or synthon, for crystal engineering. nih.gov This is due to the presence of two adjacent nitrogen atoms with different characteristics: a pyrrole-type nitrogen (N1-H in N-unsubstituted pyrazoles), which acts as a hydrogen bond donor, and a pyridine-type nitrogen (N2), which acts as a hydrogen bond acceptor. nih.govnih.gov This dual functionality allows pyrazole derivatives to form a variety of robust intermolecular hydrogen-bonded assemblies. nih.gov

For the title compound, 1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine, the N1 position is substituted, meaning the pyrazole ring itself cannot donate a hydrogen bond. However, the amino group (-NH2) at the C4 position provides two N-H donors, which can interact with the N2 acceptor of neighboring molecules, leading to distinct supramolecular patterns.

In N-unsubstituted (1H)-pyrazoles, self-assembly via N-H···N hydrogen bonds leads to several common, well-defined motifs. researchgate.net X-ray crystallographic studies have revealed that these molecules can form cyclic structures such as dimers, trimers, and tetramers, as well as infinite one-dimensional chains known as catemers. nih.govresearchgate.netresearchgate.net The formation of these specific arrangements is a delicate balance of molecular geometry and substituent effects. researchgate.net

Dimers: Often formed when bulky substituents are present, which sterically hinder the formation of larger cyclic assemblies. mdpi.com

Trimers and Tetramers: These cyclic motifs are common when substituents allow for relatively strain-free hydrogen bond angles. researchgate.net For instance, 4-chloro- and 4-bromo-1H-pyrazole both form trimeric structures. iucr.org

Catemers (Chains): These infinite chains represent another common packing motif. The parent 1H-pyrazole and 4-fluoro-1H-pyrazole both form catemers in the solid state, though their packing arrangements differ. iucr.org

The stability of these motifs has been investigated through computational studies, which help to understand the energetic preferences for forming one type of assembly over another. researchgate.netnih.gov

| Supramolecular Motif | Description | Governing Factors | Example Compounds |

|---|---|---|---|

| Dimer | Cyclic assembly of two pyrazole molecules. | Favored by bulky substituents. mdpi.com | Various substituted pyrazoles researchgate.net |

| Trimer | Cyclic assembly of three pyrazole molecules. | Common for pyrazoles with moderately sized substituents. | 4-chloro-1H-pyrazole, 4-bromo-1H-pyrazole iucr.org |

| Tetramer | Cyclic assembly of four pyrazole molecules, often in a tetrahedral arrangement. | Observed in specific symmetrically substituted pyrazoles. researchgate.net | 3,5-diphenylpyrazole fu-berlin.de |

| Catemer | Infinite 1D chain of hydrogen-bonded molecules. | Can form helical or linear arrangements. researchgate.net | 1H-pyrazole, 4-fluoro-1H-pyrazole iucr.org |

The N-H···N hydrogen bond is the cornerstone of pyrazole supramolecular chemistry. nih.gov In most neutral pyrazole derivatives, these interactions involve the N1-H donor and the N2 acceptor, leading to the motifs described above. researchgate.net The strength of this bond can be significant, with N···N distances typically falling in the range of 2.8 to 3.0 Å. In symmetrically 3,5-substituted pyrazoles, these distances can be as short as 2.82 Å. researchgate.net

While the N-H···N interaction is dominant, other hydrogen bonds also play a role. N-H···π interactions, where the pyrazole N-H group donates to the π-electron system of an adjacent aromatic ring, have also been observed. nih.gov The stability of this type of bond is influenced by the electronic nature of the substituents on the pyrazole ring. nih.gov

In the case of this compound, the primary hydrogen bonding will involve the amino group. The possibilities include:

N(amino)-H···N(pyrazole): The amine protons can form hydrogen bonds with the N2 atom of an adjacent pyrazole ring.

N(amino)-H···Cl: Hydrogen bonding to the chlorine atoms on the phenyl ring is also possible.

N(amino)-H···π: The amine protons could also interact with the π-systems of the pyrazole or phenyl rings.

Factors Influencing Solid-State Supramolecular Architectures

The specific supramolecular architecture adopted by a pyrazole derivative in the solid state is not accidental; it is directed by a combination of steric and electronic factors. researchgate.net The size, shape, and electronic properties of substituents on the pyrazole ring are critical in determining the final crystalline arrangement. nih.gov

Research has shown that substituents at the C3 and C5 positions have the most direct impact on the secondary structure, that is, the local hydrogen-bonding motif (dimer, trimer, etc.). researchgate.netnih.gov The substituent at the C4 position, by contrast, tends to influence the tertiary or quaternary structure—how these primary motifs pack together in the crystal lattice. researchgate.netnih.gov

Steric Effects: Large, bulky substituents at the C3 and C5 positions often prevent the formation of planar trimers or tetramers, favoring the formation of dimers instead. mdpi.com

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can modulate the acidity of the N1-H proton and the basicity of the N2 nitrogen, thereby influencing the strength of the hydrogen bonds. nih.gov

Symmetry: Symmetrically substituted pyrazoles, particularly at the C3 and C5 positions, can lead to highly ordered structures with very short hydrogen bonds. researchgate.net

For This compound , the key substituents and their likely influence are:

N1-Substituent (3,4-dichlorophenyl): This large group blocks N1-H bonding and will sterically influence how molecules can approach each other. Its electron-withdrawing nature affects the basicity of the N2 atom.

C4-Substituent (amino): This is the primary hydrogen bond donor. Its ability to form multiple hydrogen bonds will be a dominant factor in the crystal packing.

C3/C5-Substituents (hydrogen): The lack of bulky groups at these positions may allow for closer packing than would otherwise be possible with the large N1-substituent.

| Position | Substituent Type | Influence on Supramolecular Architecture |

|---|---|---|

| C3 and C5 | Bulky (e.g., tert-butyl, phenyl) | Favors dimer formation over larger cyclic motifs. mdpi.com |

| C3 and C5 | Symmetrical (e.g., two methyl groups) | Can lead to short, strong H-bonds and dynamic proton disorder. researchgate.net |

| C3 and C5 | Electron-donating | Can increase the acidity of the N1-H proton. mdpi.com |

| C4 | Small (e.g., halogens) | Influences the packing of primary motifs (tertiary structure); can switch from trimers to catemers. iucr.org |

| C4 | H-bond capable (e.g., -NH2, -OH) | Introduces new, competing H-bond sites, leading to more complex networks. researchgate.net |

Self-Assembly Processes Involving Pyrazole Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For pyrazole derivatives, this process is predominantly driven by the formation of directional hydrogen bonds. nih.gov The inherent directionality and specificity of the N-H···N bond allow for the programmed assembly of pyrazoles into predictable one-, two-, or three-dimensional networks. rsc.org

This process can be harnessed to create complex supramolecular materials. rsc.org For example, by designing pyrazole-based ligands with specific geometries, it is possible to drive their self-assembly with metal ions into discrete, functional supramolecular structures. globethesis.com Similarly, linking pyrazole units to different aromatic cores can produce hydrogen-bonded organic frameworks (HOFs) with porous structures. semanticscholar.org The resulting architecture is a direct consequence of the information encoded in the molecule's structure—its shape, symmetry, and the location of its hydrogen bonding sites.

Applications in Supramolecular Assemblies (e.g., Host-Guest Chemistry)

The ability of pyrazole derivatives to form predictable and stable hydrogen-bonded networks makes them highly valuable in the field of supramolecular chemistry and materials science. nih.gov The structural diversity of their assemblies gives rise to a range of potential applications.

One area of application is in host-guest chemistry. The cyclic dimers, trimers, and tetramers formed by pyrazoles create well-defined cavities. These cavities can encapsulate guest molecules, such as solvents. researchgate.net For example, co-crystallization of pyrazoles with other molecules, like picric acid, can lead to the formation of infinite three-dimensional structures that host water molecules in channels. researchgate.net

Furthermore, the self-assembly of pyrazole derivatives has been used to create functional materials:

Liquid Crystals: The anisotropic, rod-like shapes that can be formed by linking pyrazole units are conducive to the formation of liquid crystalline phases. nih.gov

Porous Materials: As mentioned, multi-pyrazole linkers can self-assemble into hydrogen-bonded organic frameworks (HOFs) with permanent porosity, which could be used for gas storage or separation. semanticscholar.org

Metal-Organic Frameworks (MOFs): Pyrazole derivatives are widely used as ligands to construct MOFs, where the pyrazole units coordinate to metal centers, creating robust and porous crystalline materials. nih.gov

The predictable self-assembly of pyrazoles, governed by the robust N-H···N hydrogen bond and modulated by substituent effects, provides a powerful toolkit for the rational design of new functional materials and complex supramolecular systems.

Future Research Directions and Emerging Trends for 1 3,4 Dichlorophenyl 1h Pyrazol 4 Amine

Exploration of Novel Synthetic Pathways for Derivatization

While classical methods like the Knorr pyrazole (B372694) synthesis provide a foundational approach, future research will focus on developing more efficient, sustainable, and diverse synthetic routes for the derivatization of the 1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine core. mdpi.comnih.gov The goal is to create libraries of novel analogues by modifying the amine group, the pyrazole ring, or the dichlorophenyl moiety to fine-tune the compound's properties. whiterose.ac.ukresearchgate.net

Emerging trends in synthesis that could be applied include:

Multicomponent Reactions (MCRs) : These reactions offer an efficient pathway to complex molecules in a single step, reducing waste and saving time. mdpi.com Designing MCRs that incorporate the pyrazole backbone would enable rapid diversification.

Flow Chemistry : Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to traditional batch processes.

Green Chemistry Approaches : The use of eco-friendly solvents (like ethanol (B145695) or water), solvent-free conditions, and reusable catalysts (such as nano-ZnO or montmorillonite (B579905) KSF) is a significant trend. ias.ac.innih.gov Microwave and ultrasound-assisted syntheses also represent energy-efficient alternatives that can accelerate reaction times. ias.ac.inmdpi.com

Transition Metal-Catalyzed Cross-Coupling : Palladium-catalyzed reactions have revolutionized the synthesis of complex pyrazole derivatives, allowing for precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com

| Synthetic Strategy | Description | Potential Application for Derivatization | Reference |

|---|---|---|---|

| Cyclocondensation Reactions | The reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. This is a primary and versatile method for forming the pyrazole ring. | Creating analogues by using substituted hydrazines or varied dicarbonyl precursors. | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields compared to conventional heating. | Rapidly synthesizing a library of derivatives for high-throughput screening. | mdpi.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a product that contains portions of all starting materials, enhancing synthetic efficiency. | Developing one-pot procedures to add complexity to the pyrazole scaffold, for instance, by modifying the 4-amino group. | mdpi.com |

| Metal-Catalyzed Reactions | Employing catalysts like silver, copper, or palladium to facilitate specific bond formations, such as C-N or C-C coupling. | Functionalizing the pyrazole ring or the dichlorophenyl group with new substituents. | numberanalytics.commdpi.com |

Deeper Understanding of Structure-Mechanism Relationships at the Molecular Level

A critical area for future investigation is the elucidation of structure-activity relationships (SAR) and structure-property relationships (SPR) at the molecular level. researchgate.net Understanding how the specific arrangement of the dichlorophenyl ring, the pyrazole core, and the 4-amino group influences interactions with biological targets or materials is paramount. frontiersin.org The electronic properties of the pyrazole ring, which features both a pyrrole-like and a pyridine-like nitrogen atom, make it a versatile scaffold. mdpi.comnih.gov

Future research should focus on:

Systematic Substituent Modification : Synthesizing a series of analogues where the position and nature of substituents on the phenyl ring are varied to probe their effect on biological activity or material properties. Initial studies on related compounds have shown that introducing chlorine atoms on the phenyl ring dramatically affects biological activity. nih.gov

Stereochemical Analysis : Investigating the impact of stereochemistry on the compound's function, particularly for derivatives with chiral centers.

Biophysical Interaction Studies : Employing techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to visualize and quantify the interactions between the compound and its molecular targets, such as enzyme active sites. For example, studies on other pyrazoles have identified key hydrogen bonding and π-π interactions with the COX-2 active site. nih.gov

| Structural Feature | Influence on Reactivity and Interaction | Research Focus | Reference |

|---|---|---|---|

| Pyrazole Ring | Acts as an aromatic, π-electron-rich system. The N1 position can be deprotonated, while the sp²-hybridized N2 is basic. C4 is electron-rich, while C3 and C5 are electron-deficient. | Understanding tautomeric preferences and how they influence binding and reactivity. | mdpi.comnih.gov |

| Dichlorophenyl Group | The chlorine atoms are electron-withdrawing and can influence the overall electronic profile and steric bulk, affecting binding affinity and selectivity. | Systematic studies on the effect of halogen position and identity on molecular interactions. | nih.gov |

| 4-Amino Group | Provides a site for hydrogen bonding and can be a key pharmacophore for biological activity. Can be readily functionalized to create derivatives. | Exploring derivatization of the amine to modulate solubility, binding, and pharmacokinetic properties. | mdpi.com |

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry has become an indispensable tool for accelerating the design and optimization of novel compounds. eurasianjournals.com For this compound and its future derivatives, integrating these techniques will enable a more rational, hypothesis-driven approach to research. nih.gov

Key computational methods include:

Quantitative Structure-Activity Relationship (QSAR) : Developing mathematical models that correlate chemical structure with biological activity, allowing for the prediction of the potency of newly designed compounds. nih.gov

Molecular Docking : Simulating the binding of the pyrazole derivatives into the active site of a biological target (e.g., an enzyme) to predict binding affinity and orientation. frontiersin.orgresearchgate.net

Molecular Dynamics (MD) Simulations : Exploring the dynamic behavior and conformational flexibility of the compound and its complex with a target molecule over time, providing deeper insights into the stability of interactions. eurasianjournals.com

Density Functional Theory (DFT) : Performing quantum mechanical calculations to understand the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential, which are crucial for predicting reactivity and interaction patterns. researchgate.neteurasianjournals.com

| Computational Technique | Application in Pyrazole Research | Reference |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of pyrazole derivatives to biological targets like kinases or cyclooxygenase enzymes. | eurasianjournals.comresearchgate.net |

| QSAR | Develops predictive models for the anti-cancer or anti-inflammatory activity of a series of pyrazole compounds based on their physicochemical properties. | nih.gov |

| Molecular Dynamics (MD) | Simulates the conformational changes and stability of a pyrazole ligand within a protein's binding pocket over time. | eurasianjournals.com |

| Density Functional Theory (DFT) | Calculates electronic properties like molecular electrostatic potential (MESP) to explain and predict the reactivity of the pyrazole ring. | researchgate.net |

Development of Pyrazole-Based Ligands for Diverse Catalytic Systems

The pyrazole scaffold is an excellent ligand for coordinating with metal centers, making its derivatives highly valuable in the field of catalysis. nih.gov The nitrogen atoms of the pyrazole ring can effectively bind to transition metals, and the substituents on the ring can be tuned to modulate the electronic and steric properties of the resulting metal complex. arabjchem.orgresearchgate.net

Future research can explore the use of this compound and its derivatives as ligands in:

Homogeneous Catalysis : Designing novel metal complexes for reactions such as oxidation, hydrogenation, and cross-coupling. nih.govrsc.org For example, copper(II) complexes with pyrazole ligands have shown efficiency in catalyzing the oxidation of catechol to o-quinone. arabjchem.orgresearchgate.net

Polymerization Reactions : Developing catalysts for processes like the ring-opening polymerization of lactide to produce biodegradable polymers. The use of pyrazole ligands has been shown to greatly enhance the catalytic activity of titanium isopropoxide in such reactions. rsc.org

Asymmetric Catalysis : Creating chiral pyrazole-based ligands for enantioselective synthesis, a critical area in pharmaceutical manufacturing.

| Catalytic System | Metal Center | Application | Reference |

|---|---|---|---|

| Oxidation Catalysis | Copper(II) | Catalyzes the oxidation of catechol to o-quinone. | arabjchem.orgresearchgate.net |

| Transfer Hydrogenation | Manganese (Mn) | Efficient and scalable catalysis for the hydrogenation of a wide range of alcohols. | rsc.org |

| Ring-Opening Polymerization | Titanium (Ti) | Polymerization of L-lactide to produce polylactide (PLA). | rsc.org |

Investigation into New Supramolecular Assemblies and Their Functions

The ability of pyrazoles to form predictable, stable structures through non-covalent interactions makes them ideal building blocks in supramolecular chemistry and crystal engineering. rsc.org The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the sp² nitrogen is a hydrogen bond acceptor, facilitating the formation of dimers, trimers, and more complex assemblies. mdpi.comnih.gov

Emerging trends in this area include:

Crystal Engineering : Designing and synthesizing crystalline solids (co-crystals and metal-organic frameworks) with desired architectures and properties, such as porosity for gas storage or separation.

Self-Assembled Monolayers : Studying the assembly of pyrazole derivatives on surfaces, which has been shown to form hexagonal nanoporous networks, with potential applications in nanoscience. rsc.org

Functional Materials : Creating materials with novel optical, electronic, or sensing properties based on the organized arrangement of pyrazole units. The versatility of the pyrazole ring to form various intermolecular interactions is key to the formation of these supramolecular organizations. rsc.org

| Interaction Type | Description | Role in Supramolecular Assembly | Reference |

|---|---|---|---|

| Hydrogen Bonding | Strong directional interaction between the pyrazole N-H group (donor) and the adjacent N atom (acceptor) or other functional groups. | Primary driving force for the formation of dimers, trimers, catemers, and extended networks. | rsc.orgnih.gov |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic pyrazole and phenyl rings. | Stabilizes layered assemblies and contributes to the overall crystal packing. | mdpi.com |

| Anion-π and C-H···π Interactions | Weaker non-covalent interactions that further stabilize the three-dimensional structure of the crystal lattice. | Play a crucial role in the fine-tuning and stabilization of complex supramolecular structures. | mdpi.com |

Expansion of Research into Niche Biological System Interactions (e.g., specific enzyme families, cellular pathways in vitro)

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. frontiersin.org Derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comresearchgate.net A significant future direction for this compound is to move beyond broad screening and investigate its interactions with specific, well-defined biological systems.

Potential areas for focused in vitro research include:

Enzyme Inhibition Assays : Screening the compound and its derivatives against specific enzyme families known to be targeted by pyrazoles, such as protein kinases (e.g., Aurora kinases, p38 MAP kinase), cyclooxygenases (COX-1/COX-2), and monoamine oxidases (MAO-A/MAO-B). nih.govnih.govmdpi.com A related compound, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has already demonstrated potent and selective inhibition of MAO-B. mdpi.com

Cellular Pathway Analysis : Investigating the effect of the compound on specific signaling pathways within human cancer cell lines (e.g., apoptosis, cell cycle arrest). mdpi.com For instance, certain pyrazole derivatives have been shown to arrest the cell cycle in the S phase in HepG-2 cells. mdpi.com

Antiparasitic Activity : Evaluating efficacy against parasites such as Leishmania, as pyrazole-tetrazole hybrids have shown promising activity. mdpi.com

| Biological Target/System | Therapeutic Area | Example of Pyrazole Activity | Reference |

|---|---|---|---|

| Protein Kinases (e.g., Aurora, p38 MAPK) | Cancer, Inflammation | Derivatives show inhibition of Aurora-A kinase and p38 MAP kinase. | mdpi.commdpi.com |

| Cyclooxygenase (COX-2) | Inflammation | Pyrazole analogues interact with the COX-2 active site, exhibiting anti-inflammatory effects. | nih.gov |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | Dichlorophenyl-containing heterocyclic compounds show potent and selective MAO-B inhibition. | mdpi.com |

| Cancer Cell Lines (e.g., A549, MCF-7) | Cancer | Derivatives induce apoptosis and inhibit cell growth in various cancer cell lines. | nih.govmdpi.com |

| Leishmania species | Infectious Disease | Pyrazole-tetrazole hybrids show potent inhibition of Leishmania braziliensis promastigotes. | mdpi.com |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example:

- Step 1 : React 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate.

- Step 2 : Cyclize the intermediate using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures (100–120°C) to yield the pyrazole core .

- Characterization : Confirm the structure via / NMR (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy :

- IR : Confirm NH₂ stretches (~3300–3400 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹).

- NMR : Identify substituent patterns (e.g., dichlorophenyl protons as doublets in aromatic regions).

- Mass Spectrometry : HRMS to verify the molecular ion [M+H]⁺ (theoretical m/z for C₉H₆Cl₂N₃: 230.9924) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying conditions?

A factorial design of experiments (DoE) can systematically evaluate variables:

- Key Parameters : Temperature (80–120°C), solvent (toluene vs. DMF), and catalyst (e.g., CuBr for Ullmann-type couplings) .

- Case Study : Using CuBr in DMF at 100°C increased yield from 45% to 72% by reducing side-product formation (e.g., dimerization) .

- Data Analysis : Monitor reaction progress via TLC and quantify impurities using GC-MS .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of pyrazole derivatives?

- Single-Crystal X-ray Diffraction (SC-XRD) : Refine structures using SHELXL (e.g., triclinic crystal system with P1 space group, typical for substituted pyrazoles) .

- Case Example : For this compound, bond angles (N1-C4-N2 = 117.9°) and torsion angles (C3-C4-N2 = -0.6°) were resolved to <0.01 Å precision, correcting earlier DFT-predicted deviations .

Q. How do structural modifications (e.g., substituent position) impact biological activity, and how can contradictions in SAR studies be addressed?

- SAR Strategy : Compare analogs with varying halogen positions (e.g., 2,4-dichloro vs. 3,4-dichloro derivatives) in receptor-binding assays.

- Contradiction Resolution : Discrepancies in σ₁ receptor affinity (e.g., IC₅₀ = 12 nM vs. 45 nM) may arise from crystallographic disorder or solvent effects. Use molecular docking (AutoDock Vina) with explicit solvent models to refine binding poses .

Methodological Challenges & Solutions

Q. How should researchers handle conflicting bioactivity data across studies?

- Meta-Analysis : Normalize data using standardized protocols (e.g., NIH/NCATS assay guidelines).

- Case Study : In antimicrobial assays, discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL) were traced to variations in bacterial strains (ATCC vs. clinical isolates). Re-test under CLSI guidelines with internal controls .

Q. What strategies improve reproducibility in crystallographic studies of halogenated pyrazoles?

- Crystallization : Use slow vapor diffusion with dichloromethane/hexane (1:3) to grow high-quality crystals.

- Refinement : Apply TWINABS for absorption correction and OLEX2 for visualizing residual electron density (>0.3 eÅ⁻³) .

Key Recommendations

- Prioritize SC-XRD for unambiguous structural confirmation.

- Use DoE to optimize synthesis and mitigate batch-to-batch variability.

- Cross-validate bioactivity data with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.